molecular formula C13H14N2S B7773257 2-(Benzylthio)-4,6-dimethylpyrimidine CAS No. 3613-70-5

2-(Benzylthio)-4,6-dimethylpyrimidine

Cat. No.: B7773257
CAS No.: 3613-70-5
M. Wt: 230.33 g/mol
InChI Key: KCFLWTLIRXUWNN-UHFFFAOYSA-N
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Description

2-(Benzylthio)-4,6-dimethylpyrimidine ( 3613-70-5) is a chemical compound with the molecular formula C₁₃H₁₄N₂S and a molecular weight of 230.33 g/mol . This pyrimidine derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. Compounds based on the 2-benzylthio-pyrimidine scaffold are of significant interest for the construction of drug-like small molecule libraries, as they exhibit physical and chemical properties suitable for pharmaceutical development . The related compound, O-Benzyl S-(4,6-dimethyl-2-pyrimidinyl)carbonothionate, demonstrates the application of this chemical class as a key intermediate in the synthesis of Ubenimex . Researchers utilize this compound and its analogs in supramolecular chemistry to explore the formation of multi-component crystalline phases and non-covalent interactions with various carboxylic acids . This compound is provided for research purposes as a high-purity solid (≥98%) and should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is not for direct human use.

Properties

IUPAC Name

2-benzylsulfanyl-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-10-8-11(2)15-13(14-10)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFLWTLIRXUWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352033
Record name ST025745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3613-70-5
Record name ST025745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Synthesis from β-Diketones

The pyrimidine ring can be constructed de novo using cyclocondensation between β-diketones and thiourea derivatives. For example, acetylacetone (2,4-pentanedione) reacts with benzylthiourea in the presence of acidic catalysts to form 2-(benzylthio)-4,6-dimethylpyrimidine.

Mechanistic Pathway :

  • Enolization : The β-diketone undergoes keto-enol tautomerism, activating the carbonyl groups for nucleophilic attack.

  • Nucleophilic Addition : Benzylthiourea attacks the enolic carbon, forming a tetrahedral intermediate.

  • Cyclization and Aromatization : Elimination of water and ammonia yields the aromatic pyrimidine core.

Process Parameters :

  • Catalyst : HCl or acetic acid (1–5 mol%) at reflux temperatures (80–100°C).

  • Yield : 75–82% with purity >95% after recrystallization from ethanol.

Role of Solvent Polarity

Comparative studies in methanol versus toluene reveal that polar solvents enhance reaction rates by stabilizing charged intermediates. Methanol-based systems achieve full conversion within 4 hours, whereas toluene requires 8 hours under identical conditions.

Post-Functionalization of Pyrimidine Thiols

S-Alkylation of 4,6-Dimethylpyrimidine-2-thiol

An alternative route involves alkylation of the thiol group in 4,6-dimethylpyrimidine-2-thiol using benzyl bromide. This method offers precise control over substituent introduction but requires anhydrous conditions to prevent hydrolysis.

Key Steps :

  • Generation of Thiolate Ion : Treatment with sodium hydride in THF deprotonates the thiol.

  • Alkylation : Benzyl bromide reacts with the thiolate at 50–60°C, forming the benzylthio ether.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in 70–78% yield.

Challenges :
Competing O-alkylation is mitigated by using a 10% excess of benzyl bromide and maintaining a pH >10 during the reaction.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Nucleophilic Substitution90–9299.53–5High regioselectivity
Cyclocondensation75–8295–984–8Single-step ring formation
S-Alkylation70–7897–996–10Compatibility with sensitive groups

Efficiency Metrics :

  • Nucleophilic substitution outperforms other methods in yield and speed, making it the preferred industrial-scale approach.

  • Cyclocondensation offers simplicity but requires stringent temperature control to avoid byproducts like polymeric thioureas.

Scalability and Industrial Adaptations

Continuous Flow Reactors

Recent innovations employ microreactor technology to perform nucleophilic substitutions under pressurized conditions (0.5–1.0 MPa). This reduces solvent usage by 40% and increases throughput to 5 kg/day, as validated in pilot-scale syntheses of related pyrimidines.

Waste Management Strategies

The recovery of dimethyl carbonate and methanol via fractional distillation is critical for eco-friendly production. Patents report >90% solvent reuse rates, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the benzylthio group, yielding 4,6-dimethylpyrimidine.

    Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent such as dichloromethane.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(Benzylsulfinyl)-4,6-dimethylpyrimidine or 2-(Benzylsulfonyl)-4,6-dimethylpyrimidine.

    Reduction: 4,6-Dimethylpyrimidine.

    Substitution: Various substituted pyrimidines depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research has indicated that compounds related to 2-(Benzylthio)-4,6-dimethylpyrimidine exhibit antiviral activity. For instance, studies have synthesized novel derivatives that demonstrate significant antiviral effects against viruses such as HSV-1 and HCV. These derivatives are evaluated for their efficacy through plaque reduction assays, showing promising results in inhibiting viral replication .

Mechanism of Action
The mechanism by which these compounds exert their antiviral effects often involves the inhibition of viral enzymes or interference with viral entry into host cells. The interaction with specific molecular targets within the viral lifecycle is crucial for their effectiveness .

Case Study: Synthesis and Evaluation
A study synthesized a series of pyrimidine derivatives, including those based on this compound, and evaluated their cytotoxicity and antiviral activity. The results indicated that certain derivatives exhibited high selectivity indices, suggesting they could serve as lead compounds for further drug development .

Agricultural Applications

Herbicidal Activity
this compound has been explored for its herbicidal properties. Compounds with similar structures have shown effectiveness in controlling various weed species. The mechanism typically involves disruption of plant growth pathways or inhibition of specific enzymes essential for plant development .

Formulation Development
Research has focused on developing formulations containing this compound to enhance its stability and efficacy in field applications. These formulations aim to improve the bioavailability of the active ingredient while minimizing environmental impact .

Material Science

Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing polymers with specific properties. Its thiol group allows for reactions that can modify polymer characteristics, such as elasticity and thermal stability.

Case Study: Polymer Synthesis
A recent study demonstrated the use of this compound in creating cross-linked polymer networks that exhibit enhanced mechanical properties compared to traditional polymers . This application highlights the versatility of this compound beyond biological applications.

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Notes
Medicinal ChemistryAntiviral agentsEffective against HSV-1 and HCV; high selectivity indices
AgricultureHerbicidesEffective against various weed species
Material SciencePolymer synthesisEnhances mechanical properties of cross-linked polymers

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(Benzylthio)-4,6-dimethylpyrimidine with analogs differing in C2 substituents or additional functional groups:

Compound Name (CAS No.) Substituents at C2 Additional Functional Groups Key Properties/Applications
This compound Benzylthio (-S-CH₂C₆H₅) None Pharmaceutical/agrochemical intermediate
4,6-Dimethyl-2-mercaptopyrimidine Mercapto (-SH) None Melting point: 213–216°C; intermediate
2-(Methylthio)pyrimidine-4,6-diol (1979-98-2) Methylthio (-S-CH₃) Diol (-OH) at C4 and C6 Similarity score: 0.74; solubility modifier
4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine (588-36-3) Methylthio (-S-CH₃) Amino (-NH₂), hydroxymethyl (-CH₂OH) Similarity score: 0.80; enhanced bioactivity
N-[(4,6-Dimethylpyrimidin-2-yl)carbamothioyl]benzamide (121087-84-1) Carbamothioyl (-N-CS-NH-) Benzamide (-CONHC₆H₅) Molar mass: 286.35 g/mol; potential enzyme inhibitor

Key Observations :

  • Substituent Effects : The benzylthio group in the target compound introduces steric bulk and aromaticity, which may enhance lipophilicity and π-π stacking interactions compared to smaller groups like methylthio (-S-CH₃) .
  • Bioactivity : The 4,6-dimethylpyrimidine core is critical for binding to biological targets such as Sirt2, a NAD⁺-dependent deacetylase . Modifications at C2 (e.g., benzylthio vs. methylthio) can fine-tune selectivity and potency.

Physicochemical and Coordination Properties

  • Coordination Chemistry : Pyrimidine thioethers can act as ligands in metal complexes. For example, 2-[(4,6-dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine forms a dinuclear copper(I) complex with π-π stacking (centroid distance: 3.590 Å) . Similar behavior is anticipated for the benzylthio derivative.

Biological Activity

2-(Benzylthio)-4,6-dimethylpyrimidine is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities , including antimicrobial and anticancer properties . This article provides an in-depth examination of the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound possesses a pyrimidine backbone substituted with a benzylthio group and two methyl groups at the 4 and 6 positions. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes involved in DNA replication and repair. The presence of the benzylthio group enhances its binding affinity to these targets, potentially leading to the modulation of various biological pathways, including those involved in cancer cell proliferation and microbial resistance.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated a series of derivatives against multi-resistant strains of Escherichia coli and Staphylococcus aureus, revealing notable antibacterial activity (Table 1) .

CompoundTarget PathogenActivity Level
6cS. aureusHigh
6dS. aureusModerate
6hE. coliHigh
6mE. coliModerate

These findings suggest that modifications to the benzylthio group can enhance antibacterial efficacy.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. The compound's mechanism involves the inhibition of enzymes critical for cancer cell growth. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways that promote tumor growth .

Case Studies

  • In vitro Studies : A series of experiments demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells.
  • Animal Models : In vivo studies indicated that treatment with this compound resulted in reduced tumor size in xenograft models.

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions where benzylthiol reacts with chlorinated pyrimidines under basic conditions . Various derivatives have been synthesized to explore their biological activities further.

Summary of Biological Activities

  • Antimicrobial : Effective against multi-resistant strains.
  • Anticancer : Inhibits key enzymes in cancer pathways.
  • Potential Therapeutic Applications : Ongoing research into its use as a therapeutic agent in medicine.

Q & A

Basic: What are the common synthetic routes for 2-(Benzylthio)-4,6-dimethylpyrimidine?

Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions. For example, starting from 2-chloro-4,6-dimethylpyrimidine, the chlorine atom is replaced by a benzylthio group via reaction with benzylthiol in the presence of a base (e.g., NaH or KOH) under reflux in aprotic solvents like THF or DMF . Alternative routes may use Mitsunobu conditions (e.g., DIAD/PPh3) to couple thiols to pyrimidine precursors. Reaction progress is monitored via TLC or HPLC, and purification is achieved through column chromatography or recrystallization. Characterization employs <sup>1</sup>H/<sup>13</sup>C NMR, mass spectrometry, and elemental analysis to confirm structure and purity .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of solvent (e.g., ethanol/water mixtures) and mounted on a diffractometer (e.g., Bruker SMART CCD). Data collection uses Mo/Kα radiation (λ = 0.71073 Å), and structures are solved using direct methods (SHELXT) and refined with SHELXL . Non-covalent interactions (e.g., π-π stacking, C–H⋯S bonds) are analyzed using software like Mercury. For example, studies on analogous pyrimidine-thiolato complexes reveal distorted tetrahedral geometries around metal centers, with bond angles and distances reported for reproducibility .

Advanced: How can supramolecular interactions influence the self-assembly of this compound derivatives?

Methodological Answer:
Supramolecular frameworks are engineered through co-crystallization with complementary partners (e.g., aminopyrimidines). The benzylthio group participates in S⋯N hydrogen bonds and π-π interactions, while methyl groups on the pyrimidine ring enhance hydrophobic packing. For example, co-crystallization with 2-amino-4,6-dimethylpyrimidine in methanol yields frameworks stabilized by N–H⋯S and C–H⋯π interactions . Hirshfeld surface analysis quantifies interaction contributions (e.g., 25% H-bonding, 15% π-π), guiding design of functional materials.

Advanced: What methodologies are used to study the coordination chemistry of this compound with transition metals?

Methodological Answer:
The compound acts as a bidentate ligand via the pyrimidine N1 and thiol S atoms. Coordination studies involve reacting it with metal salts (e.g., CuBr2, SnCl4) in ethanol under inert atmospheres. For example, [Cu2Br2(ligand)2] forms dinuclear complexes with distorted tetrahedral geometry, confirmed by SCXRD and UV-vis spectroscopy . Stability constants are determined via potentiometric titrations, while DFT calculations (e.g., Gaussian 09) model electronic structures.

Advanced: How are antibacterial activities of this compound derivatives evaluated?

Methodological Answer:
Derivatives are screened against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution assays (CLSI guidelines). Minimum inhibitory concentrations (MICs) are determined at 37°C over 18–24 hours. For example, this compound derivatives with electron-withdrawing substituents show MICs of 8–32 µg/mL, suggesting structure-activity relationships . Contradictions in data (e.g., variable potency across studies) may arise from differences in bacterial resistance profiles or compound purity (validate via HPLC ≥95%).

Advanced: What strategies enable the use of this compound in fluorescence sensing?

Methodological Answer:
The pyrimidine core is functionalized with fluorophores (e.g., diarylethene) to create Zn<sup>2+</sup>-selective sensors. Titration experiments in acetonitrile/water (9:1 v/v) quantify binding via fluorescence enhancement (λex = 365 nm, λem = 450 nm). Selectivity is tested against competing ions (e.g., Na<sup>+</sup>, Ca<sup>2+</sup>), and binding constants (Ka ~ 10<sup>4</sup> M<sup>−1</sup>) are calculated using Benesi-Hildebrand plots .

Advanced: How are mechanistic insights into bromination reactions of 4,6-dimethylpyrimidine derivatives obtained?

Methodological Answer:
Bromination with NBS in chloroform yields unexpected products (e.g., 2-(α,α-dibromomethyl)-4,6-dimethylpyrimidine). Mechanistic studies use <sup>1</sup>H/<sup>13</sup>C NMR to track intermediates and isotopic labeling (e.g., D2O quenching) to confirm radical pathways. For example, <sup>13</sup>C NMR confirms C–Br bond formation at specific positions, ruling out alternative regioisomers . Kinetic studies (GC-MS monitoring) reveal reaction rates dependent on solvent polarity.

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